(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol
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Overview
Description
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol is a synthetic compound that has garnered attention due to its unique bicyclic structure, which includes both an oxabicyclo and spirocyclic ring system. This compound is of interest in various fields, including medicinal chemistry and environmental science, due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations . Another approach involves the BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes . This method provides high yields and excellent chemoselectivities under mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the aforementioned synthetic routes suggests that they could be adapted for industrial use. The use of photochemistry and BF3·Et2O-catalyzed cycloaddition are promising due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, reduction could produce an alcohol, and substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for creating novel sp3-rich chemical spaces, which are valuable in drug discovery.
Biology: Its unique structure allows it to serve as a bioisostere, potentially replacing phenyl rings in bioactive compounds to improve physicochemical properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs with improved solubility and bioactivity.
Industry: It is used in the development of agrochemicals, where replacing phenyl rings with this compound has shown to improve water solubility and reduce lipophilicity while retaining bioactivity.
Mechanism of Action
The mechanism of action for (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol involves its interaction with molecular targets and pathways within biological systems. Its unique structure allows it to mimic the geometric properties of phenyl rings, thereby interacting with similar molecular targets. This interaction can modulate various biological pathways, leading to its observed effects in therapeutic and environmental applications .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.1.1]hexane: This compound is a saturated bioisostere of the ortho-substituted phenyl ring and shares similar geometric properties.
Bicyclo[1.1.0]butane: Used in cycloaddition reactions to create sp3-rich chemical spaces.
Spiro-bicyclo[2.1.1]hexane: Formed via BF3·Et2O-catalyzed cycloaddition and used in similar applications.
Uniqueness
What sets (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol apart is its combination of an oxabicyclo and spirocyclic ring system, which provides unique physicochemical properties. This dual-ring structure enhances its stability and bioactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c11-9-5-8(6-9,7-12)14-10(9)1-3-13-4-2-10/h12H,1-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOLQRWYDUJRBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3(CC(C3)(O2)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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